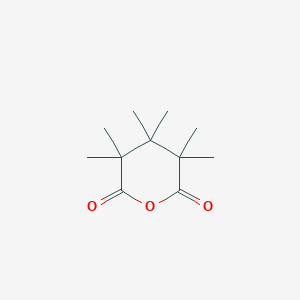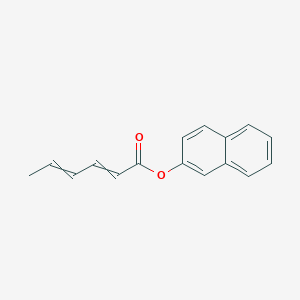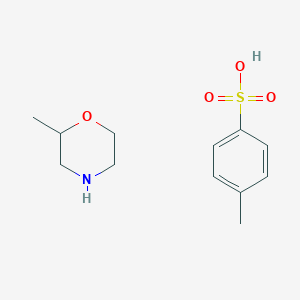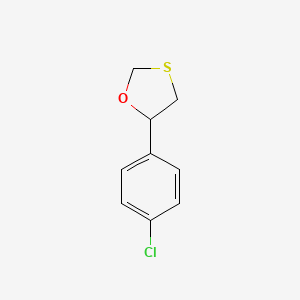
5-(4-Chlorophenyl)-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3-oxathiolane: is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure. The presence of the 4-chlorophenyl group attached to the oxathiolane ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1,3-oxathiolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a thiol and an epoxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Chlorophenyl)-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Chlorophenyl)-1,3-oxathiolane is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: Research has explored the use of this compound derivatives in the treatment of various diseases. Its structural features allow for the design of molecules that can target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxathiolane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity for certain targets, while the oxathiolane ring provides additional functional groups for interaction.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar structural features but different biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the 4-chlorophenyl group but has a different ring structure, leading to distinct chemical properties.
Uniqueness: 5-(4-Chlorophenyl)-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
114364-48-6 |
|---|---|
Fórmula molecular |
C9H9ClOS |
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-4,9H,5-6H2 |
Clave InChI |
QKDLIUOIYKCLRW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


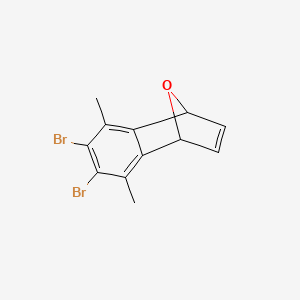
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
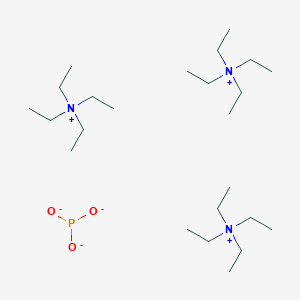

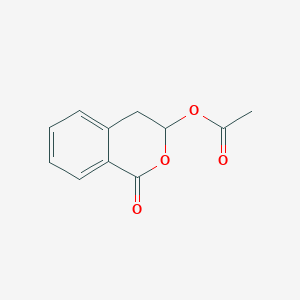
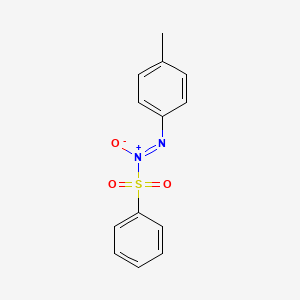
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
